Bienvenue dans la boutique en ligne BenchChem!

2-(Propylamino)-p-propionotoluidide

HPLC System Suitability Pharmacopeial Analysis

2-(Propylamino)-p-propionotoluidide (CAS 744961-76-0), also designated as Prilocaine EP Impurity E, USP Prilocaine Related Compound B, or o-Desmethyl p-methylprilocaine, is a positional isomer of the local anesthetic prilocaine. It is a member of the amino amide class, with the systematic name (2RS)-N-(4-methylphenyl)-2-(propylamino)propanamide.

Molecular Formula C13H20N2O
Molecular Weight 220.316
CAS No. 744961-76-0
Cat. No. B591261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propylamino)-p-propionotoluidide
CAS744961-76-0
Synonyms2-(Propylamino)-p-propionotoluidide;  N-(4-Methylphenyl)-2-(propylamino)propanamide;  USP Prilocaine Related Compound B; 
Molecular FormulaC13H20N2O
Molecular Weight220.316
Structural Identifiers
SMILESCCCNC(C)C(=O)NC1=CC=C(C=C1)C
InChIInChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-7-5-10(2)6-8-12/h5-8,11,14H,4,9H2,1-3H3,(H,15,16)
InChIKeyAQVLBLGVVXVVHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-(Propylamino)-p-propionotoluidide (CAS 744961-76-0): A Critical Pharmacopeial Reference Standard for Prilocaine Analysis


2-(Propylamino)-p-propionotoluidide (CAS 744961-76-0), also designated as Prilocaine EP Impurity E, USP Prilocaine Related Compound B, or o-Desmethyl p-methylprilocaine, is a positional isomer of the local anesthetic prilocaine [1]. It is a member of the amino amide class, with the systematic name (2RS)-N-(4-methylphenyl)-2-(propylamino)propanamide [2]. This compound is not an API but rather a highly characterized chemical reference standard (CRS) essential for the quality control, method validation, and regulatory compliance of prilocaine pharmaceutical substances [3].

Why 2-(Propylamino)-p-propionotoluidide Cannot Be Substituted by Other Prilocaine Impurities or Analogs


This compound is a specific, pharmacopeia-mandated marker for system suitability in prilocaine analysis. Its unique para-methyl substitution on the aniline ring distinguishes it chromatographically and pharmacologically from prilocaine (ortho-methyl) and other positional isomers like Impurity D (meta-methyl) [1]. Substituting this standard with a generic compound, a related impurity, or even prilocaine itself will invalidate pharmacopeial methods, as the system suitability criteria—including relative retention time and critical resolution requirements—are explicitly indexed to this exact molecule [2]. Use of an incorrect reference standard introduces analytical variability, jeopardizes batch release decisions, and risks regulatory non-compliance [3].

Quantitative Differentiation Evidence for 2-(Propylamino)-p-propionotoluidide Against Key Comparators


Chromatographic Selectivity: Resolution from Prilocaine in Pharmacopeial Methods

The USP and BP monographs mandate a specific resolution criterion between prilocaine and its Related Compound B (2-(Propylamino)-p-propionotoluidide). Using an end-capped C18 column (4.6 mm × 15 cm, 5 µm) with acetonitrile-phosphate buffer (27:73) at 1.0 mL/min and UV detection at 240 nm, the system must achieve a resolution of at least 3.0 between these two peaks [1]. The relative retention time of the target compound is approximately 1.2 relative to prilocaine (set at 1.0) [2]. This resolution requirement is a direct, quantitative measure of the column's ability to discriminate between the ortho-methyl (prilocaine) and para-methyl (impurity E) isomers, a critical quality attribute for any prilocaine analytical method.

HPLC System Suitability Pharmacopeial Analysis Quality Control

Physicochemical Differentiation: Isomeric Lipophilicity and Polar Surface Area

The target compound (para-methyl isomer, CAS 744961-76-0) exhibits a computed LogP of 2.79 and a Polar Surface Area (PSA) of 41.13 Ų . Its closest positional isomer, Prilocaine EP Impurity D (meta-methyl isomer, CAS 875252-65-6), has a notably higher LogP of 3.36 and PSA of 44.62 Ų . The difference in LogP (Δ = 0.57) reflects the significant impact of methyl group position on lipophilicity and, consequently, on reversed-phase chromatographic retention. Prilocaine itself (ortho-methyl), with an XLogP3 of 2.1, is the least lipophilic of the three positional isomers [1].

Lipophilicity Isomeric Differentiation Physicochemical Properties Chromatographic Retention

Pharmacopeial Regulatory Status: Differential Classification from Known Toxic Impurities

In the European Pharmacopoeia, prilocaine impurity E is classified as an 'other detectable impurity' (Impurity E) rather than a 'specified impurity' [1]. This contrasts with Impurity B (o-toluidine), a known genotoxic and methemoglobinemia-inducing metabolite, which is a specified impurity with a strict limit of 100 ppm [2]. The target compound is also distinct from N-nitroso derivatives; a separate N-Nitroso Prilocaine EP Impurity E standard (a nitrosamine derived from this secondary amine) is used to monitor trace nitrosamine levels within FDA and EMA safety limits [3]. This differential classification means the target compound serves as a benign process-related marker for separation capability assessment, not a toxicological alert.

Regulatory Compliance Genotoxicity Impurity Classification Nitrosamine Risk

Analytical Method Suitability: Specificity in Impurity Profiling Method Validation

In the development and validation of HPLC methods for prilocaine impurity profiling, the target compound is consistently used as a critical marker to demonstrate selectivity. An optimized method using a Hypercarb column achieved separation of six related impurities including the target compound, fulfilling Ph. Eur. requirements where standard pharmacopeial parameters were insufficient [1]. The validated method provides a limit of quantification (LOQ) of 0.25 µg/mL for prilocaine-related substances, a sensitivity benchmark that generic standards cannot guarantee [2]. This method forms the basis for ANDA regulatory submissions where impurity E identity must be unequivocally confirmed.

Method Validation HPLC Selectivity Impurity Profiling Regulatory Submission

Key Procurement Scenarios for 2-(Propylamino)-p-propionotoluidide Based on Evidenced Differentiation


USP/EP Pharmacopeial System Suitability and Batch Release Testing

Quality control laboratories performing prilocaine drug substance or drug product release testing must use this exact reference standard to prepare system suitability solutions as mandated by USP and EP monographs. The resolution criterion (NLT 3.0 between prilocaine and Related Compound B) is the gatekeeper for accepting the analytical run and, by extension, the batch [1]. No alternative compound can satisfy this requirement, as the resolution value is specific to the ortho/para isomeric pair.

HPLC Method Development and Validation for ANDA Submissions

For generic drug manufacturers developing prilocaine formulations, this standard is essential for validating HPLC methods per ICH Q2(R1) guidelines. As demonstrated by Sroka-Markovic et al., achieving selectivity among all six specified process impurities—including the target para-methyl isomer—often requires column screening beyond standard Ph. Eur. conditions, making this compound critical for method robustness studies [2].

Isomeric Purity and Process Development Control

During prilocaine synthesis, the reaction of N-propylalanine with toluidine isomers can yield ortho-, meta-, and para-methyl anilide impurities. The distinct physicochemical properties of the target compound (LogP 2.79) relative to the meta isomer (LogP 3.36) guide the development of recrystallization and purification protocols to control isomeric impurity profiles . Procurement of high-purity standard material is essential for establishing mass balance and tracking process improvements.

Nitrosamine Risk Assessment and Control Strategy

Although the compound itself is not a nitrosamine, its secondary amine structure (N-propylamino group) represents a potential nitrosation substrate. The existence of a dedicated N-Nitroso Prilocaine EP Impurity E standard reflects the regulatory expectation that manufacturers assess nitrosamine formation risk using the parent amine standard as a process control marker [3]. This creates a distinct procurement stream for the parent compound, orthogonal to the nitrosamine standard.

Quote Request

Request a Quote for 2-(Propylamino)-p-propionotoluidide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.